molecular formula C16H17ClN2 B12039476 N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride

N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride

Cat. No.: B12039476
M. Wt: 272.77 g/mol
InChI Key: SLSZSELQSYLBGW-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a chemical compound with the molecular formula C16H17ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride typically involves the reaction of quinoline derivatives with benzylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

N-benzyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride

InChI

InChI=1S/C16H16N2.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)18-16;/h1-9H,10-12H2,(H,17,18);1H

InChI Key

SLSZSELQSYLBGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NCC2=CC=CC=C2)NC3=CC=CC=C31.Cl

Origin of Product

United States

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